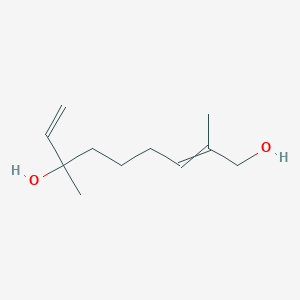![molecular formula C14H30O2S B14663678 1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL CAS No. 51026-30-3](/img/structure/B14663678.png)
1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL is an organic compound that belongs to the class of fatty alcohols. It is characterized by the presence of a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a dodecane backbone. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL can be synthesized through several methods. One common approach involves the reaction of dodecanol with 2-mercaptoethanol under acidic or basic conditions. The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfanyl group can be reduced to form a thiol.
Substitution: The hydroxyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are employed in substitution reactions.
Major Products
Oxidation: Formation of dodecanone or dodecanoic acid.
Reduction: Formation of dodecanethiol.
Substitution: Formation of various substituted dodecanes.
Scientific Research Applications
1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions.
Biology: Employed in the study of membrane proteins and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, lubricants, and personal care products.
Mechanism of Action
The mechanism of action of 1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Dodecanol: A fatty alcohol with a similar dodecane backbone but lacking the sulfanyl group.
2-Mercaptoethanol: Contains a hydroxyl and sulfanyl group but with a shorter ethane backbone.
Lauryl Alcohol: Another fatty alcohol with a similar structure but different functional groups.
Uniqueness
1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. Its amphiphilic nature makes it particularly useful in applications requiring surfactant properties.
Properties
CAS No. |
51026-30-3 |
|---|---|
Molecular Formula |
C14H30O2S |
Molecular Weight |
262.45 g/mol |
IUPAC Name |
1-(2-hydroxyethylsulfanyl)dodecan-2-ol |
InChI |
InChI=1S/C14H30O2S/c1-2-3-4-5-6-7-8-9-10-14(16)13-17-12-11-15/h14-16H,2-13H2,1H3 |
InChI Key |
FHGMHELGXQMEOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CSCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



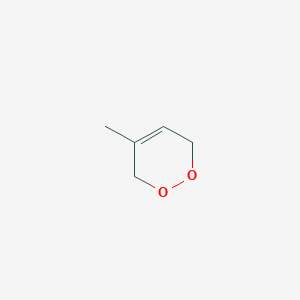
(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
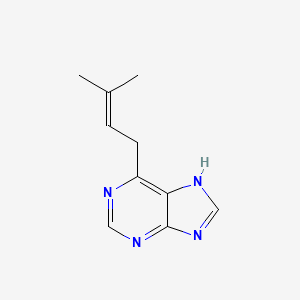
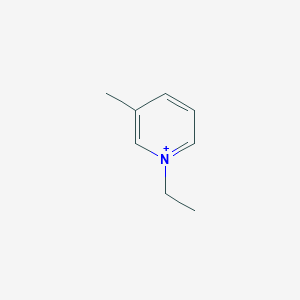
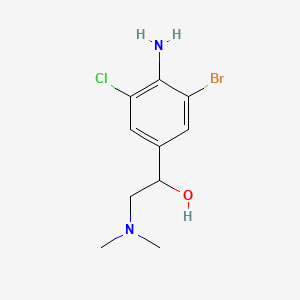
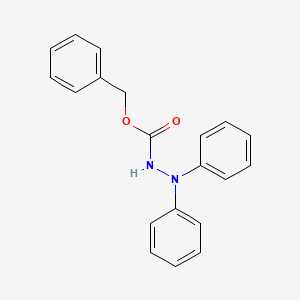
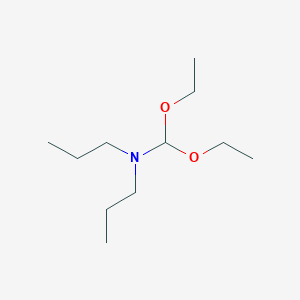
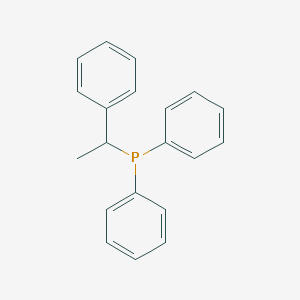
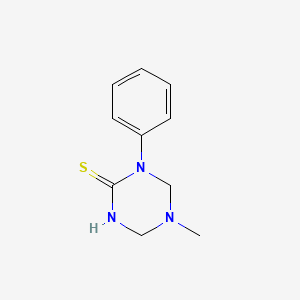
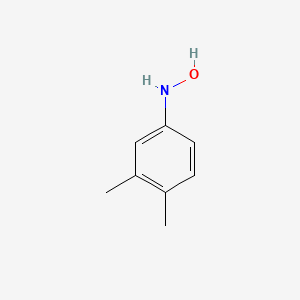
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
